molecular formula C18H22ClN5OS B10991734 1-(6-chloropyridazin-3-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)piperidine-3-carboxamide

1-(6-chloropyridazin-3-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)piperidine-3-carboxamide

Cat. No.: B10991734
M. Wt: 391.9 g/mol
InChI Key: WZXMOEPQCVBLIV-UHFFFAOYSA-N
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Description

1-(6-chloropyridazin-3-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)piperidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a chloropyridazine moiety with a cycloheptathiazole ring and a piperidine carboxamide group, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-chloropyridazin-3-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)piperidine-3-carboxamide typically involves multiple steps:

    Formation of the Chloropyridazine Moiety: This step involves the chlorination of pyridazine using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under reflux conditions.

    Synthesis of the Cycloheptathiazole Ring: This can be achieved through a cyclization reaction involving a suitable thioamide and a cycloheptanone derivative under acidic or basic conditions.

    Coupling Reaction: The chloropyridazine and cycloheptathiazole intermediates are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to form the desired product.

    Amidation: Finally, the piperidine carboxamide group is introduced through an amidation reaction using piperidine and a suitable carboxylic acid derivative, such as an acid chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(6-chloropyridazin-3-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can convert certain functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.

    Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides, under conditions such as reflux or room temperature.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving the central nervous system or inflammatory conditions.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(6-chloropyridazin-3-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 1-(6-chloropyridazin-3-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)piperidine-3-carboxamide stands out due to its unique combination of structural features, which may confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C18H22ClN5OS

Molecular Weight

391.9 g/mol

IUPAC Name

1-(6-chloropyridazin-3-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)piperidine-3-carboxamide

InChI

InChI=1S/C18H22ClN5OS/c19-15-8-9-16(23-22-15)24-10-4-5-12(11-24)17(25)21-18-20-13-6-2-1-3-7-14(13)26-18/h8-9,12H,1-7,10-11H2,(H,20,21,25)

InChI Key

WZXMOEPQCVBLIV-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)SC(=N2)NC(=O)C3CCCN(C3)C4=NN=C(C=C4)Cl

Origin of Product

United States

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